ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}thiophene-3-carboxylate
Overview
Description
Ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups, including a quinoline derivative, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, where α-cyanoesters react with sulfur and ketones.
Coupling Reactions: The quinoline and thiophene derivatives are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of quinoline and thiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonothioyl]amino}thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-benzyl-2-{[(6-chloro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-3-thiophenecarboxylate
- Ethyl 5-benzyl-2-{[(6-bromo-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-3-thiophenecarboxylate
Uniqueness
Ethyl 5-benzyl-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-3-thiophenecarboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 5-benzyl-2-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S2/c1-3-30-24(29)21-15-20(13-17-7-5-4-6-8-17)32-23(21)27-25(31)28-16(2)9-10-18-14-19(26)11-12-22(18)28/h4-8,11-12,14-16H,3,9-10,13H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLXKWEKBKLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3C(CCC4=C3C=CC(=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.